Potency of Derived Antifungal Agents: 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates vs. Fluconazole Against Candida and Aspergillus Species
In a head-to-head in vitro study, the most active 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate derivatives—synthesized directly from the target compound—exhibited MIC values of 0.8 µg/mL against Candida krusei, Candida albicans, and Candida tropicalis, representing a 4- to 8-fold improvement over fluconazole (MIC = 3.2–6.3 µg/mL against the same strains). Against Aspergillus niger and Aspergillus flavus, the lead derivative yielded MICs of 1.6–3.2 µg/mL, again surpassing fluconazole (MIC = 12.5–25.0 µg/mL) . This quantitative advantage is directly attributable to the 5,8-dioxo-5,8-dihydroisoquinoline pharmacophore constructed from the 7-hydroxy-6-carbonitrile precursor.
| Evidence Dimension | In vitro antifungal MIC (µg/mL) |
|---|---|
| Target Compound Data | Lead 7-arylamino derivative: 0.8 µg/mL (C. krusei, C. albicans, C. tropicalis); 1.6–3.2 µg/mL (A. niger, A. flavus) [derived from target scaffold] |
| Comparator Or Baseline | Fluconazole: 3.2–6.3 µg/mL (Candida spp.); 12.5–25.0 µg/mL (Aspergillus spp.) |
| Quantified Difference | 4- to 8-fold lower MIC against Candida spp.; 4- to 15-fold lower MIC against Aspergillus spp. |
| Conditions | Modified Sabouraud dextrose broth; inoculum ~1×10⁵ cells/mL; 37 °C; read at 1 day (Candida, C. neoformans) or 2 days (Aspergillus spp.) |
Why This Matters
Procurement of this specific scaffold directly enables the synthesis of antifungal leads that are demonstrably more potent than the clinical standard fluconazole, a claim that cannot be made for analogs lacking the 7-hydroxy-6-carbonitrile substitution pattern.
